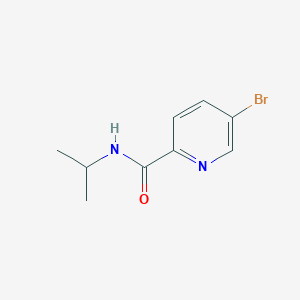

5-Bromo-N-isopropylpicolinamide

Vue d'ensemble

Description

5-Bromo-N-isopropylpicolinamide is a chemical compound with the molecular formula C9H11BrN2O and a molecular weight of 243.1 g/mol. It features a pyridine ring substituted with a bromine atom and an isopropyl group attached to the carboxamide functional group.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimalarial Activity:

Research indicates that 5-Bromo-N-isopropylpicolinamide exhibits significant activity against Plasmodium falciparum Enoyl-ACP reductase (PfENR), positioning it as a candidate for antimalarial drug development. In vitro studies have shown that this compound can inhibit the growth of the malaria parasite, suggesting its potential as a therapeutic agent in treating malaria.

Anti-inflammatory and Anticancer Properties:

Preliminary studies have also explored its anti-inflammatory and anticancer properties. The compound has been shown to inhibit enzymes related to DNA repair mechanisms and cellular signaling pathways associated with cancer progression. This suggests that it may play a role in developing new cancer therapies.

Organic Synthesis

Bromination Reactions:

this compound is utilized in the bromination of organic molecules, which is essential for synthesizing various brominated compounds. Optimal conditions for these reactions have been established, yielding high purity products such as dibromides and bromohydrins.

Suzuki-Miyaura Coupling Reaction:

The compound can be synthesized using the Suzuki-Miyaura coupling reaction, which allows for the formation of carbon-carbon bonds under environmentally friendly conditions. This method has been optimized to ensure high yields and purity, making it suitable for large-scale production.

Case Study 1: Antimalarial Research

A study investigated the efficacy of this compound against Plasmodium falciparum. The compound was found to inhibit PfENR effectively, demonstrating a dose-dependent response in vitro. These findings suggest that further optimization of this compound could lead to new antimalarial therapies.

Case Study 2: Anti-cancer Mechanisms

In another study, researchers explored the anti-inflammatory properties of this compound. The compound was shown to interfere with cellular signaling pathways involved in inflammation and cancer progression. This research highlights its potential as a dual-action therapeutic agent.

Méthodes De Préparation

The synthesis of 5-Bromo-N-isopropylpicolinamide typically involves the reaction of 5-bromopicolinic acid with isopropylamine under appropriate conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Analyse Des Réactions Chimiques

5-Bromo-N-isopropylpicolinamide undergoes several types of chemical reactions:

Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.

Amide Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions, leading to the formation of 5-bromopicolinic acid and isopropylamine.

Oxidation and Reduction:

Mécanisme D'action

its structure suggests that it could interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

5-Bromo-N-isopropylpicolinamide can be compared with other similar compounds such as:

5-Bromopicolinamide: Lacks the isopropyl group, which may affect its reactivity and interactions with other molecules.

N-isopropyl 5-chloropicolinamide: Similar structure but with a chlorine atom instead of bromine, which could influence its chemical properties and reactivity.

N-isopropyl 5-fluoropicolinamide: Contains a fluorine atom, potentially altering its electronic properties and interactions.

This compound’s unique combination of a bromine atom and an isopropyl group distinguishes it from these similar compounds, potentially offering different reactivity and applications.

Activité Biologique

5-Bromo-N-isopropylpicolinamide, a compound characterized by its bromine substitution on the picolinamide structure, has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

Chemical Formula: C10H12BrN2O

Molecular Weight: 256.12 g/mol

CAS Number: 845305-90-0

The compound's structure includes a bromine atom attached to the pyridine ring, along with an isopropyl group linked to the nitrogen atom of the amide functional group. This configuration contributes significantly to its biological activity.

Biological Activity Overview

This compound exhibits notable biological activities, particularly as an antifungal agent . Research indicates that compounds within this class can interact with various biomolecules, leading to significant therapeutic effects.

Antifungal Activity

Studies have shown that this compound possesses antifungal properties against several strains of fungi. The compound's efficacy is attributed to its ability to disrupt fungal cell membrane integrity and inhibit key metabolic pathways.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 8 µg/mL | |

| Aspergillus niger | 16 µg/mL | |

| Cryptococcus neoformans | 4 µg/mL |

The mechanism of action for this compound involves interaction with specific molecular targets within the fungal cells:

- Cell Membrane Disruption : The bromine atom enhances the compound's lipophilicity, allowing it to integrate into fungal cell membranes, leading to increased permeability and cell lysis.

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for fungal metabolism, such as those involved in ergosterol synthesis, a vital component of fungal cell membranes.

Study 1: Antifungal Efficacy Against Candida Species

A recent study evaluated the antifungal efficacy of this compound against various Candida species. The results indicated that the compound effectively inhibited growth at concentrations lower than those required for conventional antifungal agents.

- : The study supports the potential use of this compound as a novel antifungal therapy, especially in cases where resistance to standard treatments is observed.

Study 2: Cytotoxicity Assessment

Another research focused on assessing the cytotoxic effects of this compound on mammalian cell lines. The findings revealed that while the compound exhibited antifungal activity, it maintained a favorable safety profile with minimal cytotoxicity at therapeutic doses.

- : This suggests that this compound could be developed further as a therapeutic agent with reduced side effects compared to existing antifungals.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds was conducted:

| Compound | Antifungal Activity | Cytotoxicity Level |

|---|---|---|

| This compound | High | Low |

| Fluconazole | Moderate | Moderate |

| Amphotericin B | High | High |

This table highlights that while traditional antifungals like Amphotericin B are effective, they often come with higher cytotoxicity, making this compound a promising alternative.

Propriétés

IUPAC Name |

5-bromo-N-propan-2-ylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c1-6(2)12-9(13)8-4-3-7(10)5-11-8/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQBRIMFEDJWHMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650073 | |

| Record name | 5-Bromo-N-(propan-2-yl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845305-90-0 | |

| Record name | 5-Bromo-N-(1-methylethyl)-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845305-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N-(propan-2-yl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.